2-Cyclohexylideneoxirane
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Overview
Description
2-Cyclohexylideneoxirane is a three-membered cyclic ether, also known as an epoxide. It features a cyclohexylidene group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneoxirane can be synthesized through the oxidation of alkenes. One common method involves the reaction of cyclohexylidene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a three-membered ring structure, resulting in the epoxide .
Industrial Production Methods: On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of alkenes. This process involves the use of oxygen or air in the presence of a silver catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylideneoxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Oxidation and Reduction: The epoxide ring can be oxidized to form diols or reduced to yield alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in substitution products.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, can open the epoxide ring under acidic or basic conditions.
Oxidizing Agents: Such as peracids, can convert alkenes to epoxides.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4), can reduce epoxides to alcohols.
Major Products:
Diols: Formed from ring-opening reactions with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Cyclohexylideneoxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexylideneoxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles such as water, alcohols, and amines .
Comparison with Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon ring.
Propylene Oxide: An epoxide with a three-carbon ring and a methyl group.
Styrene Oxide: An epoxide with a phenyl group attached to the ring.
Uniqueness: 2-Cyclohexylideneoxirane is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties compared to simpler epoxides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
89654-27-3 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-cyclohexylideneoxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-6H2 |
InChI Key |
BTMCQHWHOJASGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CO2)CC1 |
Origin of Product |
United States |
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